molecular formula C11H14N2O4S B1200351 1-((2-Nitrophenyl)sulfonyl)piperidine CAS No. 314283-05-1

1-((2-Nitrophenyl)sulfonyl)piperidine

Cat. No. B1200351
M. Wt: 270.31 g/mol
InChI Key: AACRWZVDRSTLKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-((2-Nitrophenyl)sulfonyl)piperidine involves multiple steps, including the condensation of specific sulfonyl chlorides with piperidine under controlled conditions. For instance, the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved through the condensation of [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride, utilizing methylene dichloride as a solvent and triethylamine as a base (Prasad et al., 2008).

Molecular Structure Analysis

X-ray crystallography studies have provided detailed insights into the molecular structure of 1-((2-Nitrophenyl)sulfonyl)piperidine derivatives. For example, the crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals a monoclinic crystal class, showcasing the piperidine ring in a chair conformation and a distorted tetrahedron geometry around the sulfur atom (Prasad et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 1-((2-Nitrophenyl)sulfonyl)piperidine derivatives can lead to a variety of products, depending on the reactants and conditions. For example, reactions with organic azides can yield sulfonamides through 1,3-dipolar cycloaddition reactions (Warren & Knaus, 1987). Moreover, the use of piperidine-1-sulphenyl chloride as a sulfur-transfer reagent in reactions with diamines has been described, demonstrating the versatile reactivity of sulfonamide derivatives (Bryce, 1984).

Scientific Research Applications

  • Synthesis of Spiro Compounds : The compound has been used as an activating and protecting group in the synthesis of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine], highlighting its utility in complex organic syntheses (Liu et al., 2006).

  • Role in Ionic Liquid Chemistry : Studies on the reaction of p-nitrophenyl acetate with piperidine in various solvents, including ionic liquids, indicate the compound's relevance in understanding solvent effects on chemical reactions (Millán et al., 2013).

  • Synthesis of Biologically Active Derivatives : Research includes the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, showing its potential in creating biologically active molecules (Khalid et al., 2013).

  • Development of Anticancer Agents : Some studies have focused on synthesizing and evaluating derivatives as potential anticancer agents, emphasizing the compound's medicinal chemistry applications (Rehman et al., 2018).

  • Computational Studies and Drug Design : Computational evaluations on the electronic properties of certain derivatives provide insights into their potential applications in drug design (Unnamed Author, 2022).

  • Applications in Enzyme Inhibition : The compound has been explored for its role in inhibiting matrix metalloproteinase enzymes, showing potential in treating diseases like cancer and arthritis (Becker et al., 2010).

Future Directions

The future directions in the study and application of “1-((2-Nitrophenyl)sulfonyl)piperidine” and other piperidine derivatives could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety could be a significant area of focus .

properties

IUPAC Name

1-(2-nitrophenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c14-13(15)10-6-2-3-7-11(10)18(16,17)12-8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACRWZVDRSTLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355345
Record name 1-((2-Nitrophenyl)sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Nitrophenyl)sulfonyl)piperidine

CAS RN

314283-05-1
Record name 1-((2-Nitrophenyl)sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Fischer, M Morris, H Müller‐Bunz… - European Journal of …, 2020 - Wiley Online Library
The work described details the reaction between Selectfluor® and a series of 1‐carbonyloxy and 1‐sulfonyl 2‐piperidines in order to generate 3‐fluoro‐2‐methoxypiperidines 3a–f. …
SO Kolade, JU Izunobi, AT Gordon… - … Section C: Structural …, 2022 - scripts.iucr.org
In the search for new `sulfa drugs' with therapeutic properties, o-nitrosulfonamides and N-cycloamino-o-sulfanilamides were synthesized and characterized using techniques including …
Number of citations: 1 scripts.iucr.org
V Barát, D Csókás, RW Bates - The Journal of Organic Chemistry, 2018 - ACS Publications
An asymmetric synthesis of (−)-cytisine has been achieved. The piperidine C-ring was formed using a stereodivergent intramolecular 6-endo aza-Michael addition. The B-ring was …
Number of citations: 19 pubs.acs.org
CD Newman - 2021 - eprints.hud.ac.uk
The focus of this thesis is split between two projects, the first of which describes the synthesis of novel analogues of pyrrolobenzodiazepines (PBDs). The established biological activity …
Number of citations: 3 eprints.hud.ac.uk
ATL Lee - 2007 - search.proquest.com
This thesis describes the syntheses of 2-(3-benzylaminopropyl)-6-(2, 6-dimethoxyphenoxymethyl)-5-hydroxy-5-methyl-1, 2, 3, 5-tetrahydro-2-benzazepin-4-one and a series of. N-(1-…
Number of citations: 0 search.proquest.com

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